molecular formula C27H27N5 B12699173 N-(Isopropyl)-1-[[3-methyl-4-[(3-methylphenyl)azo]phenyl]azo]naphthalen-2-amine CAS No. 71619-12-0

N-(Isopropyl)-1-[[3-methyl-4-[(3-methylphenyl)azo]phenyl]azo]naphthalen-2-amine

Cat. No.: B12699173
CAS No.: 71619-12-0
M. Wt: 421.5 g/mol
InChI Key: UREQBJPSEDPPCT-UHFFFAOYSA-N
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Description

N-(Isopropyl)-1-[[3-methyl-4-[(3-methylphenyl)azo]phenyl]azo]naphthalen-2-amine is a complex organic compound characterized by its azo groups and naphthalene structure. This compound is notable for its vibrant color properties, making it a significant subject in dye chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Isopropyl)-1-[[3-methyl-4-[(3-methylphenyl)azo]phenyl]azo]naphthalen-2-amine typically involves a multi-step process:

    Diazotization: The initial step involves the diazotization of 3-methyl-4-aminobenzene. This is achieved by treating the amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid.

    Coupling Reaction: The diazonium salt formed is then coupled with 3-methylphenylamine to form the first azo linkage.

    Second Diazotization and Coupling: The resulting azo compound undergoes a second diazotization and is subsequently coupled with 2-amino-1-isopropylnaphthalene to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Processing: Large reactors are used to handle the diazotization and coupling reactions.

    Purification: The product is purified through recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(Isopropyl)-1-[[3-methyl-4-[(3-methylphenyl)azo]phenyl]azo]naphthalen-2-amine undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the cleavage of azo bonds.

    Reduction: Reduction of the azo groups can be achieved using reducing agents such as sodium dithionite, resulting in the formation of corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium dithionite in aqueous or alcoholic solutions.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Cleaved products with carboxylic acid or ketone functionalities.

    Reduction: Corresponding amines.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

N-(Isopropyl)-1-[[3-methyl-4-[(3-methylphenyl)azo]phenyl]azo]naphthalen-2-amine has diverse applications in scientific research:

    Chemistry: Used as a dye intermediate and in the study of azo compound properties.

    Biology: Investigated for its potential use in biological staining and as a probe in biochemical assays.

    Medicine: Explored for its potential in drug development, particularly in targeting specific cellular pathways.

    Industry: Utilized in the production of dyes and pigments for textiles, plastics, and inks.

Mechanism of Action

The mechanism by which N-(Isopropyl)-1-[[3-methyl-4-[(3-methylphenyl)azo]phenyl]azo]naphthalen-2-amine exerts its effects involves:

    Molecular Targets: The compound interacts with cellular proteins and enzymes, often through its azo groups.

    Pathways Involved: It can influence oxidative stress pathways and may interact with cellular signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(Isopropyl)-1-[[4-[(3-methylphenyl)azo]phenyl]azo]naphthalen-2-amine
  • N-(Isopropyl)-1-[[3-methyl-4-[(4-methylphenyl)azo]phenyl]azo]naphthalen-2-amine

Uniqueness

N-(Isopropyl)-1-[[3-methyl-4-[(3-methylphenyl)azo]phenyl]azo]naphthalen-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, such as its specific absorption spectrum and reactivity profile.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

71619-12-0

Molecular Formula

C27H27N5

Molecular Weight

421.5 g/mol

IUPAC Name

1-[[3-methyl-4-[(3-methylphenyl)diazenyl]phenyl]diazenyl]-N-propan-2-ylnaphthalen-2-amine

InChI

InChI=1S/C27H27N5/c1-18(2)28-26-14-12-21-9-5-6-11-24(21)27(26)32-30-23-13-15-25(20(4)17-23)31-29-22-10-7-8-19(3)16-22/h5-18,28H,1-4H3

InChI Key

UREQBJPSEDPPCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=NC2=C(C=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)NC(C)C)C

Origin of Product

United States

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